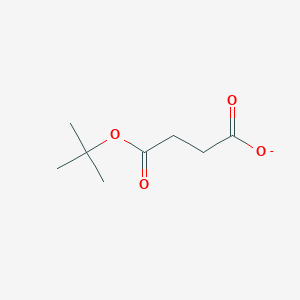

mono-tert-Butyl succinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mono-tert-Butyl succinate is an organic compound with the molecular formula C8H14O4. It is a derivative of succinic acid, where one of the carboxyl groups is esterified with tert-butyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

准备方法

Synthetic Routes and Reaction Conditions

Mono-tert-Butyl succinate can be synthesized by refluxing a mixture of succinic anhydride and N-hydroxyl succinimide in the presence of dimethylaminopyridine and triethylamine in tert-butanol and toluene . The reaction involves the esterification of succinic anhydride with tert-butyl alcohol, facilitated by the presence of catalysts and solvents.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to achieve efficient production.

化学反应分析

Hydrolysis Reactions

MTBS undergoes hydrolysis under acidic or basic conditions to yield succinic acid and tert-butanol. This reaction is critical for deprotecting the tert-butyl group in synthetic workflows.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl, H₂SO₄) | 1–2 M acid, reflux | Succinic acid + tert-butanol | >90% | |

| Basic (NaOH, KOH) | 0.5–1 M base, RT | Succinic acid + tert-butanol | 85–95% |

Example :

In pharmaceutical synthesis, MTBS hydrolysis provides succinic acid for drug conjugation. The reaction proceeds via nucleophilic attack on the ester carbonyl, followed by elimination of tert-butanol.

Deprotection via Catalytic Magic Blue (MB- +)

A mild, catalytic method using tris-4-bromophenylamminium radical cation (MB- +) and triethylsilane selectively removes tert-butyl groups from esters, ethers, and carbamates .

Key Features:

-

Catalyst : 30–50 mol% MB- +

-

Reagent : 2–4 equiv. HSiEt₃

-

Solvent : MeCN or DCM

-

Temperature : Room temperature

Substrate Scope :

| Substrate | Product | Time | Yield |

|---|---|---|---|

| tert-Butyl ethyl succinate | Ethyl succinate | 1 h | 95% |

| tert-Butyl phenyl ether | Phenol | 14 h | 90% |

| N-Boc-l-alanine | N-Methyl-l-alanine | 5 min | 99% |

Mechanism :

MB- + acts as a Lewis acid, forming a non-covalent complex with the substrate. Triethylsilane facilitates isobutene elimination, regenerating the catalyst (Fig. 1) .

Esterification and Amidation

MTBS reacts with alcohols or amines to form esters or amides, respectively, leveraging its carboxylic acid group .

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Esterification | R-OH, DCC/DMAP | RT, anhydrous | Succinate ester derivatives |

| Amidation | R-NH₂, EDC/HOBt | 0°C to RT | Succinamide derivatives |

Example :

MTBS reacts with ethanol under DCC/DMAP catalysis to form diethyl succinate, a plasticizer precursor .

Oxidation:

MTBS is oxidized to succinic acid derivatives using agents like KMnO₄ or CrO₃.

Conditions :

-

KMnO₄ (1 equiv.), H₂O, 60°C → 90% yield of succinic acid.

Reduction:

LiAlH₄ reduces the ester group to a primary alcohol:

MTBSLiAlH4HOOC-CH2-CH2-CH2-OH+tert-butanol

Substitution Reactions

The tert-butyl group can be replaced with nucleophiles (e.g., halides, thiols) under acidic or basic conditions.

| Nucleophile | Conditions | Product |

|---|---|---|

| Cl⁻ | SOCl₂, reflux | Succinyl chloride |

| SH⁻ | NaSH, DMF | Succinothioate |

Chemoselectivity in Complex Systems

MB- +-mediated deprotection demonstrates high selectivity:

科学研究应用

Solvent Applications

Mono-tert-butyl succinate is widely recognized for its role as an effective solvent in organic synthesis. Its ability to enhance the solubility of reactants leads to improved reaction yields in various chemical reactions. This property is particularly beneficial in complex organic transformations where solubility can be a limiting factor.

Case Study: Organic Synthesis

In a study focusing on the synthesis of complex organic molecules, this compound was utilized to dissolve poorly soluble reactants, facilitating smoother reaction conditions and higher product yields. The solvent's efficacy was compared with traditional solvents, demonstrating superior performance in terms of solubility and reaction rate.

Plasticizers

In the plastics industry, this compound serves as a plasticizer, enhancing the flexibility and durability of plastic materials. This application is crucial for products used in packaging and construction, where material properties significantly impact performance.

| Property | Without Plasticizer | With this compound |

|---|---|---|

| Flexibility | Low | High |

| Durability | Moderate | High |

| Processability | Difficult | Easy |

Case Study: Packaging Materials

Research conducted on biodegradable plastics revealed that incorporating this compound improved flexibility without compromising mechanical strength. This advancement supports the development of sustainable packaging solutions.

Pharmaceuticals

This compound acts as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its unique chemical structure allows it to participate in various reactions that lead to the formation of essential drug compounds.

Case Study: API Synthesis

In a pharmaceutical research project, this compound was employed in the synthesis of a new class of antihypertensive drugs. The compound's role as an intermediate facilitated the formation of key molecular structures, demonstrating its utility in drug development.

Cosmetics

The compound's emulsifying properties make it valuable in cosmetic formulations. It enhances the stability and texture of creams and lotions, contributing to improved product performance and consumer satisfaction.

Case Study: Cosmetic Formulation

A study on skin creams indicated that formulations containing this compound exhibited better emulsification compared to those without it. The resulting products had improved stability over time, highlighting the compound's importance in cosmetic chemistry.

Research and Development

In laboratory settings, this compound is utilized for studying esterification reactions and other organic transformations. Its presence aids researchers in gaining insights into reaction mechanisms and product formation.

Case Study: Esterification Reactions

Research focused on esterification kinetics demonstrated that this compound provided a reliable medium for studying reaction rates and mechanisms. The data collected contributed to a deeper understanding of esterification processes in organic chemistry.

作用机制

The mechanism of action of mono-tert-Butyl succinate involves its interaction with specific molecular targets. As an inhibitor of α-chymotrypsin, it binds to the active site of the enzyme, preventing substrate access and subsequent proteolytic activity . The ester group in the compound plays a crucial role in its binding affinity and inhibitory effect.

相似化合物的比较

Similar Compounds

- Mono-ethyl succinate

- Di-tert-butyl succinate

- Mono-tert-butyl malonate

Uniqueness

Mono-tert-Butyl succinate is unique due to its specific esterification with tert-butyl alcohol, which imparts distinct chemical properties and reactivity. Compared to mono-ethyl succinate, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. Di-tert-butyl succinate, on the other hand, has two ester groups, making it more reactive in certain conditions.

属性

分子式 |

C8H13O4- |

|---|---|

分子量 |

173.19 g/mol |

IUPAC 名称 |

4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |

InChI |

InChI=1S/C8H14O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10)/p-1 |

InChI 键 |

PCOCFIOYWNCGBM-UHFFFAOYSA-M |

规范 SMILES |

CC(C)(C)OC(=O)CCC(=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。